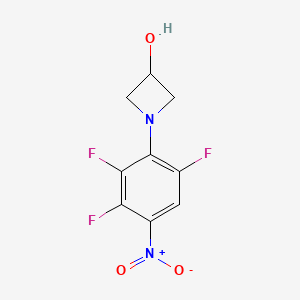
1-(2,3,6-Trifluoro-4-nitrophenyl)azetidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3,6-Trifluoro-4-nitrophenyl)azetidin-3-ol is a chemical compound with the molecular formula C₉H₇F₃N₂O₃ and a molecular weight of 248.16 g/mol It is characterized by the presence of trifluoromethyl and nitro groups attached to a phenyl ring, which is further connected to an azetidin-3-ol moiety
Preparation Methods
The synthesis of 1-(2,3,6-Trifluoro-4-nitrophenyl)azetidin-3-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: Introduction of the nitro group to the phenyl ring.
Trifluoromethylation: Addition of trifluoromethyl groups to the phenyl ring.
Azetidin-3-ol Formation: Cyclization to form the azetidin-3-ol ring.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing catalysts and specific reaction conditions to achieve efficient synthesis .
Chemical Reactions Analysis
1-(2,3,6-Trifluoro-4-nitrophenyl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The trifluoromethyl and nitro groups can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide . Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,3,6-Trifluoro-4-nitrophenyl)azetidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,3,6-Trifluoro-4-nitrophenyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl and nitro groups play a crucial role in its reactivity and biological activity. These groups can influence the compound’s ability to interact with enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
1-(2,3,6-Trifluoro-4-nitrophenyl)azetidin-3-ol can be compared with other similar compounds such as:
3-Vinylazetidin-3-ols: These compounds also contain an azetidin-3-ol ring but differ in the presence of a vinyl group instead of trifluoromethyl and nitro groups.
3-Vinyloxetan-3-ols: Similar to azetidin-3-ols but with an oxetane ring instead of an azetidine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
919357-22-5 |
|---|---|
Molecular Formula |
C9H7F3N2O3 |
Molecular Weight |
248.16 g/mol |
IUPAC Name |
1-(2,3,6-trifluoro-4-nitrophenyl)azetidin-3-ol |
InChI |
InChI=1S/C9H7F3N2O3/c10-5-1-6(14(16)17)7(11)8(12)9(5)13-2-4(15)3-13/h1,4,15H,2-3H2 |
InChI Key |
ZRZGLULIBKEHQC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=C(C=C(C(=C2F)F)[N+](=O)[O-])F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















